An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluoropyridine (CAS No. 1184920-15-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a detailed synthetic pathway, and explores its reactivity, with a particular focus on regioselective cross-coupling reactions. Furthermore, it provides predicted spectroscopic data for analytical characterization and discusses its potential applications as a key building block in the development of novel therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction and Core Molecular Data
5-Bromo-4-chloro-2-fluoropyridine is a polysubstituted pyridine ring, a structural motif frequently encountered in pharmacologically active compounds. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the pyridine core imparts unique electronic properties and offers multiple sites for selective functionalization. This makes it a highly versatile intermediate for the synthesis of complex molecular architectures.
It is crucial to distinguish 5-Bromo-4-chloro-2-fluoropyridine from its isomer, 5-Bromo-2-chloro-4-fluoropyridine (CAS No. 1211580-49-2), as the positional difference of the chloro and fluoro substituents significantly impacts the molecule's reactivity and spectroscopic signature.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-4-chloro-2-fluoropyridine is presented in the table below. These values are primarily based on computational predictions and should be considered as estimates.
| Property | Value |
| CAS Number | 1184920-15-7 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | Predicted to be a solid |
| Boiling Point | Predicted: ~209.7 °C |
| Density | Predicted: ~1.83 g/cm³ |
| LogP | Predicted: ~2.6 |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a sequence of halogenation and diazotization-substitution reactions.
Caption: Proposed synthetic pathway for 5-Bromo-4-chloro-2-fluoropyridine.
Detailed Experimental Protocol
Step 1: Bromination of 2-Amino-4-chloropyridine
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To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.
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Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromo-4-chloropyridine.
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Purify the crude product by column chromatography on silica gel.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
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Suspend 2-amino-5-bromo-4-chloropyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.
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Stir the mixture at 0 °C for 30-60 minutes to form the diazonium salt.
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Isolate the diazonium salt by filtration and wash with cold diethyl ether.
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Gently heat the isolated diazonium salt to induce thermal decomposition (the Balz-Schiemann reaction), leading to the formation of 5-Bromo-4-chloro-2-fluoropyridine.
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The crude product can be purified by distillation or column chromatography.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Bromo-4-chloro-2-fluoropyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of the three halogen substituents. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) and activates the halogen atoms towards various cross-coupling reactions.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl. The C-F bond is typically unreactive under these conditions. This differential reactivity allows for the selective functionalization of the C-5 position (bromine) while leaving the C-4 position (chlorine) intact for subsequent transformations.
Caption: Regioselective Suzuki-Miyaura coupling at the C-5 position.
Representative Protocol for Suzuki-Miyaura Coupling
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To a reaction vessel, add 5-Bromo-4-chloro-2-fluoropyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
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Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling, dilute the reaction mixture with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to yield the 5-aryl-4-chloro-2-fluoropyridine derivative.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for 5-Bromo-4-chloro-2-fluoropyridine, the following data is predicted based on established principles and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-6 will likely appear as a doublet due to coupling with the fluorine at C-2. The proton at C-3 will appear as a singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.8 - 8.0 | s |
| H-6 | ~8.2 - 8.4 | d (J ≈ 2-3 Hz) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogen atoms will be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 (d, ¹JCF) |
| C-3 | ~115 - 118 |
| C-4 | ~145 - 148 |
| C-5 | ~110 - 113 |
| C-6 | ~150 - 153 (d, ³JCF) |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Expected Fragmentation Pattern:
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[M]⁺: The molecular ion with a characteristic isotopic cluster.
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[M-Br]⁺: Loss of a bromine radical.
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[M-Cl]⁺: Loss of a chlorine radical.
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[M-Br-HCN]⁺: Subsequent loss of hydrogen cyanide from the pyridine ring.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors. The 2-aminopyridine moiety, which can be accessed from 2-fluoropyridines via nucleophilic substitution, is a well-known hinge-binding motif in many kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold
5-Bromo-4-chloro-2-fluoropyridine is an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The fluorine at the C-2 position can be displaced by various amines to introduce the crucial hinge-binding element. The bromine at the C-5 position can be functionalized via cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
Caption: General strategy for the synthesis of kinase inhibitors from 5-Bromo-4-chloro-2-fluoropyridine.
Agrochemical and Materials Science Applications
The unique substitution pattern of 5-Bromo-4-chloro-2-fluoropyridine also makes it a valuable intermediate in the synthesis of novel agrochemicals and functional materials. The pyridine core is a common feature in many herbicides and pesticides. In materials science, fluorinated aromatic compounds are of interest for the development of liquid crystals, polymers, and organic electronics due to their unique electronic and physical properties.
Safety Information
5-Bromo-4-chloro-2-fluoropyridine is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-4-chloro-2-fluoropyridine is a versatile and valuable building block for organic synthesis. Its trifunctionalized pyridine core offers a platform for the regioselective introduction of various substituents, making it a highly attractive intermediate for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and development in this exciting area of chemistry.
References
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PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]







